Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Catalog No.
S1480697
CAS No.
100929-45-1
M.F
C14H12N7NaO2
M. Wt
333.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}...

CAS Number

100929-45-1

Product Name

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

IUPAC Name

sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate

Molecular Formula

C14H12N7NaO2

Molecular Weight

333.28 g/mol

InChI

InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1

InChI Key

NDXULQWYAMJQGC-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is a chemical compound with the molecular formula C₁₄H₁₂N₇NaO₂. It is characterized by its structural components, which include a pteridine moiety and a benzoate group. This compound is notable for its role as an antimetabolite, particularly in the context of folic acid metabolism. The presence of the 2,4-diaminopteridin-6-yl group suggests potential interactions with enzymes involved in nucleotide synthesis, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate can be attributed to its functional groups. It can participate in various reactions typical for amines and carboxylic acids, such as:

  • Acid-Base Reactions: The carboxylate group can act as a base, forming salts with acids.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic attacks on electrophiles, facilitating the formation of new bonds.
  • Hydrolysis: Under appropriate conditions, it may undergo hydrolysis to yield the corresponding benzoic acid derivative and amine.

These reactions are essential for understanding its behavior in biological systems and potential therapeutic applications .

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate exhibits significant biological activity as an antimetabolite of folic acid. It interferes with the synthesis of nucleotides by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This mechanism positions it as a potential therapeutic agent in cancer treatment and other proliferative diseases. Its ability to mimic folic acid allows it to compete for binding sites on relevant enzymes, leading to reduced cellular replication rates .

The synthesis of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate typically involves multi-step organic reactions:

  • Formation of the Pteridine Core: Starting from commercially available pteridine derivatives, reactions such as alkylation or acylation can be employed.
  • Coupling Reaction: The pteridine derivative is then coupled with a benzoic acid derivative under conditions that favor amide bond formation.
  • Sodium Salification: The final step involves neutralizing the compound with sodium hydroxide or sodium carbonate to form the sodium salt.

These methods highlight the complexity and precision required in synthesizing this compound for research and therapeutic purposes .

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate has several applications:

  • Anticancer Agent: Its primary application lies in oncology as a chemotherapeutic agent due to its ability to inhibit DNA synthesis.
  • Research Tool: It serves as a model compound in studies investigating folate metabolism and enzyme inhibition.
  • Pharmaceutical Development: The compound is explored for developing new drugs targeting folate-dependent pathways in various diseases.

These applications underscore its significance in both clinical and research settings .

Interaction studies involving sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate focus on its binding affinity to enzymes such as dihydrofolate reductase and other related targets. These studies often employ techniques like:

  • Molecular Docking: To predict binding interactions at the molecular level.
  • Enzyme Kinetics: To assess inhibitory effects on target enzymes.
  • Cell Culture Assays: To evaluate cytotoxicity and therapeutic efficacy in cancer cell lines.

Such studies provide insights into its mechanism of action and potential side effects when used therapeutically .

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate shares structural similarities with several other compounds that also function as antimetabolites or inhibitors of folate metabolism. Here are some similar compounds:

Compound NameStructure SimilarityUnique Features
MethotrexatePteridine coreStronger inhibition of dihydrofolate reductase
PralatrexateSimilar pteridine structureEnhanced selectivity towards cancer cells
5-FluorouracilPyrimidine derivativeIncorporates fluorine for increased reactivity
AminopterinPteridine coreUsed primarily in pediatric leukemia treatment

These comparisons highlight sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate's unique position within this class of compounds due to its specific structural features and biological activities .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-12

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